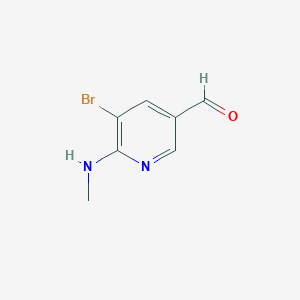

5-Bromo-6-(methylamino)nicotinaldehyde

Description

Structural Classification and Significance of Halogenated and Aminated Nicotinaldehyde Derivatives in Organic Synthesis

The structure of 5-Bromo-6-(methylamino)nicotinaldehyde places it in the class of halogenated and aminated pyridine-3-carboxaldehydes. Each functional group imparts distinct reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

The Pyridine (B92270) Core: The pyridine ring is an electron-deficient aromatic system that can undergo a variety of chemical reactions. It is a fundamental component of numerous bioactive compounds. nih.gov

The Bromo Substituent: The bromine atom at the 5-position is a key feature. Halogenated pyridines are instrumental in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at this position. mdpi.com The presence of a halogen can also modulate the electronic properties and lipophilicity of the molecule, which is a critical consideration in drug design. nih.gov The computational analysis of related compounds like 5-bromonicotinic acid has shown that the bromine atom acts as an electron-withdrawing group, influencing the molecule's reactivity. nih.gov

The Methylamino Group: The 6-amino group, specifically a methylamino group, is a strong electron-donating group. This influences the electron density of the pyridine ring and can direct further electrophilic substitution. 2-Aminopyridine (B139424) derivatives are recognized as important precursors for the synthesis of various heterocyclic systems and have shown a range of biological activities, including antibacterial and anticancer properties. nih.gov The amino group also provides a site for further functionalization, such as acylation or alkylation.

The Nicotinaldehyde (Formyl) Group: The aldehyde function at the 3-position is a versatile handle for a multitude of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in reactions with nucleophiles to build more complex molecular architectures. Aldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals.

The interplay of these functional groups—the electron-withdrawing bromine, the electron-donating methylamino group, and the reactive aldehyde—creates a molecule with a rich and varied chemical profile, making it a highly attractive substrate for synthetic chemists.

Research Imperatives and Scope of Academic Investigation of this compound

The specific combination of functional groups in this compound suggests several compelling avenues for academic and applied research. The investigation of this compound is driven by the established importance of similarly substituted pyridines in medicinal chemistry and materials science.

Potential Research Directions:

Medicinal Chemistry: Pyridine derivatives are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, antioxidant, anti-inflammatory, and anticancer properties. nih.gov The structural motifs within this compound are present in various bioactive molecules. For instance, substituted aminopyridines have been investigated for their anticonvulsant and antihistaminic activities. researchgate.net Therefore, a primary research imperative is the synthesis and biological screening of this compound and its derivatives against a panel of therapeutic targets.

Synthetic Methodology: The compound serves as an ideal platform for exploring new synthetic methodologies. The bromo-substituent is a prime candidate for palladium-catalyzed cross-coupling reactions to generate novel biaryl or C-N coupled products. mdpi.com The aldehyde can be utilized in multicomponent reactions to rapidly build molecular complexity. nih.gov

Materials Science: Pyridine-based molecules are also of interest in the development of functional materials, such as chemosensors. The specific electronic properties conferred by the bromo and methylamino groups could be harnessed to design sensors for metal ions or other analytes. nih.gov

Given the synthetic versatility and the potential for biological activity, this compound represents a promising, yet underexplored, area of pyridine chemistry. Future research would likely focus on establishing efficient synthetic routes to this compound, followed by a thorough investigation of its reactivity and biological profile.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

5-bromo-6-(methylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7-6(8)2-5(4-11)3-10-7/h2-4H,1H3,(H,9,10) |

InChI Key |

WKCWAIHYQQNZSW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=N1)C=O)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Characterization of 5 Bromo 6 Methylamino Nicotinaldehyde

High-Resolution Structural Elucidation Techniques

The precise determination of the chemical structure of 5-Bromo-6-(methylamino)nicotinaldehyde, a substituted pyridine (B92270), relies on a combination of sophisticated spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide critical information about the electronic environment of each proton and carbon atom.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons, the aldehyde proton, and the methylamino group protons. The chemical shifts (δ) of the two aromatic protons on the pyridine ring would be influenced by the electron-withdrawing nature of the bromine atom and the aldehyde group, as well as the electron-donating effect of the methylamino group. The aldehyde proton would typically appear as a singlet in the downfield region (around 9-10 ppm). The methyl protons of the methylamino group would likely appear as a doublet if coupled to the N-H proton, or as a singlet if there is rapid proton exchange, and the N-H proton itself would present as a quartet or a broad singlet.

In the corresponding ¹³C NMR spectrum, each carbon atom in the molecule would produce a unique resonance. The carbonyl carbon of the aldehyde group would be the most downfield signal (typically 190-200 ppm). The carbons of the pyridine ring would appear in the aromatic region (around 110-160 ppm), with their specific shifts dictated by the attached functional groups. The methyl carbon of the methylamino group would be found in the upfield region of the spectrum.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.5 - 10.5 | Singlet | - |

| Aromatic-H | 7.5 - 8.5 | Doublet | 2-3 |

| Aromatic-H | 7.0 - 8.0 | Doublet | 2-3 |

| NH-CH₃ | 3.0 - 3.5 | Singlet (or Doublet) | - (or 5-7) |

| NH-CH₃ | 5.0 - 7.0 | Broad Singlet (or Quartet) | - (or 5-7) |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| C-Br | 110 - 125 |

| C-N (ring) | 150 - 165 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-H | 115 - 135 |

| C (ipso-aldehyde) | 130 - 145 |

| N-CH₃ | 25 - 35 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern can be predicted to involve the loss of the bromine atom, the aldehyde group (as CHO), and potentially the methyl group from the amino substituent. Analysis of these fragments provides corroborating evidence for the proposed structure.

Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 215/217 | Molecular ion |

| [M-Br]⁺ | 136 | Loss of Bromine |

| [M-CHO]⁺ | 186/188 | Loss of Aldehyde group |

| [M-CH₃]⁺ | 200/202 | Loss of Methyl group |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, a strong absorption band corresponding to the C=O stretch of the aldehyde would be expected in the region of 1680-1700 cm⁻¹. The N-H stretch of the secondary amine would likely appear as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations and other symmetric vibrations often give rise to strong Raman signals.

Hypothetical FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 700 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. Should suitable crystals of this compound be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the planarity of the pyridine ring and the orientation of the methylamino and aldehyde substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding (e.g., between the N-H of the methylamino group and the oxygen of the aldehyde on a neighboring molecule) and π-π stacking of the pyridine rings, would also be elucidated, providing insight into the crystal packing.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

In the absence of extensive experimental data, Density Functional Theory (DFT) calculations serve as a powerful predictive tool to model the properties of this compound. These computational methods can provide valuable insights into the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

A primary application of DFT is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, conformational analysis would be particularly important to determine the preferred orientation of the methylamino and aldehyde groups. The calculations would likely investigate the rotational barriers around the C-N and C-C single bonds connecting these groups to the pyridine ring. The optimized geometry from these calculations can be used to predict spectroscopic properties, which can then be compared with experimental data for validation. The results would also indicate the degree of planarity of the molecule and any steric hindrance between the substituents.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's excitability and its ability to engage in chemical reactions. A smaller gap generally suggests a higher reactivity. numberanalytics.com

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of the HOMO and LUMO. These calculations provide insights into the electron distribution and the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Interactive Data Table: Calculated FMO Properties

| Parameter | Calculated Value (eV) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a stronger electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. A lower value suggests a greater electron-accepting propensity. |

| HOMO-LUMO Gap (ΔE) | - | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). This value is indicative of the molecule's chemical reactivity and stability. |

Note: Specific energy values for this compound are not available in the public domain and would require dedicated computational studies.

The HOMO is expected to be localized primarily on the electron-rich methylamino group and the pyridine ring, while the LUMO is anticipated to be centered on the electron-deficient aldehyde group and the bromine atom. This distribution suggests that the molecule could be susceptible to electrophilic attack at the amino-substituted positions and nucleophilic attack at the formyl group.

Spectroscopic Property Simulations (e.g., UV-Vis Absorption)

Computational chemistry allows for the simulation of spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions and their corresponding absorption wavelengths (λmax).

The simulated UV-Vis spectrum for this compound would likely reveal absorptions corresponding to π→π* and n→π* transitions. The intramolecular charge transfer (ICT) from the electron-donating methylamino group to the electron-withdrawing aldehyde group is expected to play a significant role in the electronic spectrum, potentially leading to a red-shifted (longer wavelength) absorption band.

Interactive Data Table: Simulated UV-Vis Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | - | - | HOMO → LUMO |

| S0 → S2 | - | - | HOMO-1 → LUMO |

Note: Specific simulated spectroscopic data for this compound is not publicly available and would require specific computational investigation.

The correlation between simulated and experimentally obtained spectra is a powerful tool for confirming the molecular structure and understanding its electronic properties.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that can be difficult to determine experimentally. nih.gov For this compound, several types of reactions could be computationally investigated.

One area of interest is its reactivity in condensation reactions, such as the formation of Schiff bases. Computational modeling could map the potential energy surface for the reaction of the aldehyde group with a primary amine, identifying the transition state for the formation of the C=N bond and the subsequent dehydration step.

Another potential reaction pathway for investigation is nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. The activation barrier for this reaction could be calculated to predict its feasibility under different conditions.

Interactive Data Table: Hypothetical Reaction Mechanism Analysis

| Reaction Type | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| Schiff Base Formation | Nucleophilic attack on the carbonyl carbon | - |

| Nucleophilic Aromatic Substitution | Formation of the Meisenheimer complex | - |

Note: The data in this table is hypothetical and would need to be determined through specific computational studies on the reaction mechanisms of this compound.

These computational studies can guide synthetic chemists in designing new reactions and optimizing conditions for the synthesis of derivatives of this compound. researchgate.net

Chemical Reactivity and Transformative Potential of 5 Bromo 6 Methylamino Nicotinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 5-Bromo-6-(methylamino)nicotinaldehyde is a key site for a variety of chemical modifications, enabling the introduction of diverse structural motifs.

Nucleophilic Addition Reactions (e.g., Hydrazone Formation, Cyanohydrin Synthesis)

The electrophilic carbon of the aldehyde readily undergoes nucleophilic addition, a fundamental reaction in organic chemistry. google.comgoogleapis.comgoogle.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydrazone Formation: The reaction of aldehydes with hydrazine (B178648) derivatives to form hydrazones is a well-established transformation. For instance, the reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine hydrate (B1144303) leads to the formation of steroidal pyrazolines. ambeed.com While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of aldehydes suggests that it would readily react with hydrazines to form the corresponding hydrazone derivatives. This transformation is significant as hydrazones are precursors to various heterocyclic compounds.

Cyanohydrin Synthesis: The addition of a cyanide ion to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group. Current time information in Winnipeg, CA.google.comnih.govnih.gov This reaction is typically carried out by treating the aldehyde with hydrogen cyanide (HCN) or a cyanide salt in the presence of a mild acid or base. nih.govnih.gov The resulting cyanohydrin can be a valuable intermediate for the synthesis of α-hydroxy acids and β-amino alcohols. nih.gov Although direct reports on the cyanohydrin formation from this compound are scarce, the general principles of this reaction are widely applicable to aldehydes. Current time information in Winnipeg, CA.google.comnih.govnih.gov

Aldol-Type Condensations and Knoevenagel Condensations

Aldol-Type Condensations: Aldol (B89426) condensations involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. google.com The aldehyde functionality of this compound can act as the electrophilic partner in such reactions. For example, the crossed aldol condensation of 2-butanone (B6335102) with benzaldehyde (B42025) illustrates the general principle of this reaction. google.com

Knoevenagel Condensations: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene (B1212753) group. nih.govgoogle.com A patent describes the Knoevenagel condensation of pyridoxal-5'-phosphate, a vitamin B6 derivative with an aldehyde group, with rhodanine (B49660) derivatives, highlighting the reactivity of aldehyde-containing pyridine (B92270) rings in such transformations. nih.gov This suggests that this compound would be a suitable substrate for Knoevenagel condensations, allowing for the introduction of a variety of substituents at the aldehyde position.

Selective Oxidation and Reduction Pathways of the Aldehyde

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, a patent describes the bromination of methyl 6-methoxy-1-naphthoate in the presence of an oxidant to produce the corresponding bromo-substituted ester, showcasing oxidation in the presence of other functional groups. google.com While specific oxidation of this compound is not detailed, standard oxidation protocols are expected to be applicable. The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been studied, indicating the compatibility of oxidation reactions with amino-substituted heterocyclic rings. google.comgoogle.com

Reduction: The aldehyde can be selectively reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. The synthesis of (6-chloro-4-(methylamino)pyridin-3-yl)methanol, a structurally similar compound, involves the reduction of the corresponding aldehyde, as described in a patent. google.com This demonstrates the feasibility of selectively reducing the aldehyde group in the presence of the bromo and methylamino substituents.

Transformations Involving the Bromo Substituent

The bromine atom on the pyridine ring serves as a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. google.comgoogle.com This reaction is widely used in the synthesis of biaryl compounds. The reactivity of bromo-substituted pyridines in Suzuki-Miyaura couplings is well-documented. For example, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in good yields. nih.gov Similarly, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied in detail. google.com These examples strongly suggest that this compound would be an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine | Moderate to Good | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Substituted lutidine derivatives | - | google.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | nih.gov |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, also catalyzed by a palladium complex, often with a copper co-catalyst. nih.govgoogle.comgoogleapis.com This reaction is invaluable for the synthesis of alkynyl-substituted aromatic compounds. The Sonogashira coupling of 6-bromo-1-(phenylsulfonyl)-1H-indole with phenylacetylene (B144264) has been demonstrated, showcasing the reactivity of bromo-indoles. googleapis.com A patent describes a copper-catalyzed Sonogashira reaction of halogenated aromatics with terminal alkynes. google.com Furthermore, the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a range of terminal alkynes has been successfully achieved. google.com These findings indicate that this compound is a promising candidate for Sonogashira coupling to introduce alkynyl moieties.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This reaction is a versatile method for the synthesis of substituted alkenes. While specific Heck reactions with this compound are not prominently reported, the general applicability of this reaction to bromo-substituted heterocycles is well-established. For example, a mechanically-activated chemoselective Heck coupling for the synthesis of 3-vinylindazoles from 3-bromoindazoles has been developed.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

Grignard Reagents: The formation of a Grignard reagent from an aryl bromide by reaction with magnesium metal is a classic transformation in organic synthesis. google.com However, the presence of the acidic N-H proton of the methylamino group and the electrophilic aldehyde in this compound would likely be incompatible with the direct formation of a stable Grignard reagent. The Grignard reagent, being a strong base and nucleophile, would likely react with these functional groups. Patents describe the synthesis of Grignard reagents from various functionalized aryl halides, but these typically lack acidic protons or highly electrophilic groups. google.com

Organolithiums: Similarly, the formation of an organolithium reagent through halogen-metal exchange is a common strategy. However, like Grignard reagents, organolithiums are highly basic and nucleophilic and would be expected to react with the amine and aldehyde functionalities of the target molecule. Therefore, direct formation of an organolithium derivative of this compound is challenging without prior protection of the reactive functional groups.

Reactivity of the Secondary Amine Group

The secondary amine in this compound is a key functional group that imparts a versatile range of chemical reactivity to the molecule. Its nucleophilic character allows for various N-functionalization reactions, while its proximity to the aldehyde group and the pyridine ring enables its participation in diverse cyclization reactions to form fused heterocyclic systems.

Alkylation and Acylation Reactions for N-Functionalization

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. This reactivity allows for the straightforward introduction of a wide array of substituents onto the nitrogen atom through alkylation and acylation reactions.

Alkylation:

N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base. The base is required to deprotonate the amine, enhancing its nucleophilicity. Common bases used for this purpose include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) often being employed. akademisains.gov.my For instance, the reaction with an alkyl bromide would proceed via a nucleophilic substitution mechanism.

It is important to note that the selective monoalkylation of primary amines can be challenging due to the increased nucleophilicity of the resulting secondary amine, which can lead to dialkylation. rsc.org However, in the case of this compound, which is already a secondary amine, further alkylation would lead to a quaternary ammonium (B1175870) salt. The reaction conditions can be controlled to favor the desired N-alkylated product. A strategy to achieve selective monoalkylation involves using the amine hydrobromide salt and an alkyl bromide under controlled basic conditions, where the reactant primary amine is selectively deprotonated. researchgate.net

Acylation:

The secondary amine readily undergoes N-acylation with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The resulting N-acyl group can significantly alter the electronic properties of the molecule and serve as a precursor for further transformations. The synthesis of pyrido[2,3-d]pyrimidines, for example, can involve an initial acylation of an o-aminonicotinonitrile. nih.gov

The table below summarizes representative alkylation and acylation reactions that can be inferred for the secondary amine of this compound based on the reactivity of similar aminopyridine derivatives.

| Reaction Type | Reagent Example | Product Class | General Conditions |

| Alkylation | Alkyl Bromide (e.g., Ethyl Bromide) | N-Alkyl-N-methyl-pyridinamine | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Alkylation | Alkyl Tosylate | N-Alkyl-N-methyl-pyridinamine | Base (e.g., K2CO3), Solvent (e.g., DMF) akademisains.gov.my |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl-N-methyl-pyridinamine (Amide) | Base (e.g., Pyridine or Et3N) |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl-N-methyl-pyridinamine (Amide) | Base (e.g., Pyridine or Et3N) |

Cyclization Reactions Involving the Methylamino Moiety

The strategic positioning of the methylamino group at the 6-position, ortho to the aldehyde at the 3-position, makes this compound a valuable precursor for the synthesis of various fused heterocyclic ring systems. These intramolecular or intermolecular cyclization reactions often lead to the formation of biologically significant scaffolds, such as pyrido[2,3-d]pyrimidines.

The synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting 2-aminonicotinaldehydes with a variety of reagents. acs.org These reactions typically involve the initial formation of an intermediate by reaction with the aldehyde, followed by cyclization involving the amino group. For instance, reaction with amides, ureas, or other bifunctional reagents can lead to the formation of the fused pyrimidine (B1678525) ring.

One common approach involves the condensation of the aldehyde group with an active methylene compound, followed by cyclization. Alternatively, the reaction with compounds containing a primary amino group can lead to the formation of a Schiff base at the aldehyde position, which then undergoes intramolecular cyclization with the adjacent methylamino group.

The synthesis of pyrido[2,3-d]pyrimidines from 6-aminopyrimidines often involves reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. jocpr.com While this compound is a pyridine derivative, analogous cyclization strategies can be envisioned. For example, reaction with a ketone bearing an α-methylene group could lead to a condensation product that subsequently cyclizes to form a fused ring system.

The table below outlines some plausible cyclization reactions involving the methylamino and aldehyde functionalities of this compound, leading to the formation of fused heterocyclic systems.

| Reagent Class | Fused Ring System | General Reaction Principle |

| Amidines (e.g., Guanidine) | Pyrido[2,3-d]pyrimidine | Condensation with the aldehyde followed by intramolecular cyclization of the amino group onto the amidine carbon. |

| Urea/Thiourea | Pyrido[2,3-d]pyrimidin-2(1H)-one/thione | Reaction with the aldehyde and subsequent cyclization involving both the aldehyde and the amino group. |

| Active Methylene Compounds (e.g., Malononitrile) | Dihydropyridopyrimidine | Knoevenagel condensation with the aldehyde followed by intramolecular cyclization of the amino group onto the nitrile. |

| β-Ketoesters | Pyrido[2,3-d]pyrimidinone | Condensation with the aldehyde and subsequent intramolecular cyclization and aromatization. |

5 Bromo 6 Methylamino Nicotinaldehyde As a Strategic Building Block and Privileged Scaffold in Organic Synthesis

Design and Synthesis of Novel Heterocyclic Systems

The inherent reactivity of the ortho-aminoaldehyde functionality in 5-bromo-6-(methylamino)nicotinaldehyde provides a powerful platform for a variety of cyclization and annulation reactions, enabling the efficient synthesis of a diverse range of fused heterocyclic systems.

Annulation Reactions to Form Fused Nicotinic Derivatives (e.g., Pyridones, Quinoxalines)

The condensation of the aldehyde and adjacent methylamino group with various C-H acidic compounds or dinucleophiles is a cornerstone of its synthetic utility. For instance, reaction with active methylene (B1212753) compounds, such as malonates or cyanoacetates, can lead to the formation of fused pyridone systems. These reactions typically proceed through an initial Knoevenagel condensation followed by an intramolecular cyclization.

Furthermore, the 1,2-aminoaldehyde motif is a classic precursor for the synthesis of quinoxalines. rsc.orgnih.gov Condensation of this compound with 1,2-dicarbonyl compounds or their equivalents would be expected to yield substituted bromo-methylamino-pyridopyrazines, a class of compounds with potential applications in medicinal chemistry and materials science. mdpi.com The classical approach involves the reaction with a 1,2-diketone under acidic or thermal conditions. researchgate.net

Table 1: Potential Annulation Reactions of this compound

| Reactant | Resulting Fused System | Reaction Type |

| Diethyl malonate | Dihydroxypyridopyridinone | Knoevenagel condensation/intramolecular cyclization |

| Ethyl cyanoacetate | Aminopyridopyridinone | Knoevenagel condensation/intramolecular cyclization |

| Benzil | Diphenylpyridopyrazine (a quinoxaline (B1680401) analog) | Condensation |

| Glyoxal | Pyridopyrazine | Condensation |

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The strategic placement of the bromine atom on the pyridine (B92270) ring opens up avenues for further functionalization through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of extended polycyclic aromatic nitrogen heterocycles (PANHs). science.govnih.gov For example, a Suzuki or Stille coupling reaction at the C5-position with a suitable boronic acid or organostannane, followed by a subsequent intramolecular cyclization, could be employed to generate novel polycyclic systems. The nature of the coupling partner would dictate the final architecture of the resulting polycyclic aromatic compound. These extended π-systems are of interest in materials science for their potential electronic and photophysical properties.

Incorporation into Imidazopyridine and Naphthyridine Architectures

The synthesis of imidazopyridines, a recognized "drug prejudice" scaffold, often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or equivalent. rsc.orge3s-conferences.org In a similar vein, this compound could serve as a precursor to novel imidazopyridine derivatives. For instance, reaction with tosylmethyl isocyanide (TosMIC) could lead to the formation of a bromo-methyl-substituted imidazo[1,2-a]pyridine-8-carbaldehyde. This aldehyde can then be further manipulated to introduce additional diversity.

Naphthyridines, another important class of privileged structures in medicinal chemistry, can also be accessed from appropriately substituted pyridine precursors. nih.govnih.gov The functional groups present in this compound make it a plausible starting point for the synthesis of substituted 1,6-naphthyridines or other isomers. sigmaaldrich.combldpharm.com For example, a Friedländer-type annulation with a ketone containing an α-methylene group could yield a substituted bromo-methylamino-naphthyridine.

Application in Scaffold Hopping Strategies for Chemical Space Exploration

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. The highly functionalized and conformationally constrained nature of the heterocyclic systems derived from this compound makes it an excellent starting point for such endeavors.

By utilizing this building block, chemists can rapidly generate a library of diverse heterocyclic scaffolds. For instance, the fused pyridones, quinoxalines, imidazopyridines, and naphthyridines synthesized from this precursor can be evaluated as potential isosteres or bioisosteres for existing drug molecules. The bromine atom provides a convenient handle for further diversification through cross-coupling reactions, allowing for fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.

Development of Chemical Probes and Ligands for Research Applications

Chemical probes are small molecules that selectively interact with a specific protein target, enabling the study of its biological function. nih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery. nih.gov Substituted pyridine and fused pyridine systems are common motifs in a variety of chemical probes.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Asymmetric Synthesis Using 5-Bromo-6-(methylamino)nicotinaldehyde

The presence of a pro-chiral aldehyde group directly attached to the stereoelectronically complex pyridine (B92270) ring makes this compound an interesting substrate for asymmetric synthesis. Future research is anticipated to focus on the development of catalytic enantioselective transformations of the aldehyde functionality to access valuable chiral building blocks.

Detailed Research Findings:

While direct asymmetric catalysis on this compound is yet to be extensively reported, the broader field of asymmetric synthesis of chiral pyridines provides a strong foundation for future exploration. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective functionalization of aldehydes. For instance, chiral secondary amines, such as those derived from proline, are known to catalyze asymmetric alpha-functionalization reactions of aldehydes via enamine intermediates. The application of such catalysts to this compound could lead to the synthesis of a variety of chiral products.

Furthermore, the development of chiral ligands for metal-catalyzed asymmetric additions to the aldehyde is a promising avenue. Commercially available (S)-nicotine has been converted into chiral amino alcohols that have shown potential as ligands in metal-catalyzed asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. researchgate.net This suggests that derivatives of this compound could be explored for the synthesis of novel chiral ligands. The inherent chirality of the starting material, if resolved, could also be used to direct the stereochemical outcome of subsequent transformations.

A key challenge in the asymmetric synthesis involving this substrate will be to control the stereoselectivity in the presence of the potentially coordinating methylamino group and the sterically demanding bromine atom. Research efforts will likely focus on the design of catalysts that can effectively differentiate between the enantiotopic faces of the aldehyde group while tolerating the electronic and steric properties of the pyridine ring.

Integration into Flow Chemistry Methodologies

The synthesis and functionalization of complex heterocyclic compounds like this compound are well-suited for the application of flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and facile scalability. mdpi.com

Detailed Research Findings:

Flow chemistry has been successfully employed for the synthesis of various pyridine derivatives. For example, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been adapted to continuous flow microwave reactors, allowing for the one-step preparation of trisubstituted pyridines and dihydropyridines without the isolation of intermediates. beilstein-journals.orgresearchgate.net These successes suggest that the multi-step synthesis of this compound itself, as well as its subsequent transformations, could be significantly optimized using flow chemistry.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can be particularly beneficial for managing exothermic reactions or handling unstable intermediates that may be involved in the synthesis or derivatization of this compound. numberanalytics.com For instance, the introduction of the methylamino group or the manipulation of the bromo-substituent could be performed more safely and efficiently in a continuous flow system. Future research will likely focus on developing integrated flow processes for the synthesis of libraries of derivatives based on the this compound scaffold for applications in drug discovery and materials science.

Development of Novel Organocatalytic Systems Utilizing Nicotinaldehyde Scaffolds

The unique electronic and structural features of the nicotinaldehyde scaffold, particularly with the combined influence of the bromo and methylamino substituents, make this compound an intriguing candidate for the development of novel organocatalysts.

Detailed Research Findings:

Pyridine-based structures are known to act as effective organocatalysts in a variety of chemical transformations. researchgate.netrecercat.cat The nitrogen atom of the pyridine ring can act as a Lewis base, while the aldehyde functionality can participate in iminium or enamine activation cycles. The electronic properties of the pyridine ring in this compound are significantly modulated by the electron-donating methylamino group and the electron-withdrawing bromine atom, which could lead to unique catalytic activities.

For example, organocatalysts derived from this scaffold could be designed to promote asymmetric reactions. The aldehyde could be converted into a chiral amine or another functional group capable of directing stereoselective transformations. Research in this area could explore the synthesis of pyrrolidine-based organocatalysts, which have proven effective in Michael additions. nih.gov The steric and electronic properties of the 5-bromo-6-(methylamino)nicotinyl moiety could be tuned to achieve high levels of enantioselectivity in various organocatalytic reactions. A study on the organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes utilized an in situ generated pyridine-boryl radical, highlighting the potential of pyridine derivatives in radical-mediated organocatalysis. rsc.org

Advanced Materials and Supramolecular Chemistry Applications

The presence of multiple functional groups capable of engaging in non-covalent interactions makes this compound a promising building block for the construction of advanced materials and supramolecular assemblies.

Detailed Research Findings:

The pyridine nitrogen, the amino group, and the bromine atom can all participate in hydrogen bonding and halogen bonding, which are key interactions in crystal engineering and the design of functional materials. nih.govmdpi.com The systematic study of co-crystals of halogenated pyridine amides has shown that halogen bonds can play a significant structure-directing role, often in concert with hydrogen bonds. mdpi.comnih.gov The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to form well-defined supramolecular architectures.

Furthermore, the aldehyde group provides a handle for postsynthetic modification, allowing for the incorporation of this scaffold into larger, more complex systems. For example, condensation reactions with amines can lead to the formation of imines, which can then be used to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored properties. The self-assembly of fullerene derivatives bearing rigid pyridine substituents has been shown to lead to the formation of microstructures with interesting photoelectrochemical properties. rsc.org This suggests that derivatives of this compound could be used to create novel materials for applications in electronics, sensing, and catalysis. The ability of pyridine derivatives to modulate the self-assembly of porphyrin molecules at liquid/solid interfaces further underscores the potential of this scaffold in creating diverse nanoarchitectures. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.